![molecular formula C13H20N4 B1461338 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine CAS No. 1154384-31-2](/img/structure/B1461338.png)
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine
Overview
Description
“2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine” is a chemical compound with the molecular formula C13H20N4 and a molecular weight of 232.32 g/mol. It is structurally similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Scientific Research Applications
Antidepressant Research
This compound has been studied for its potential antidepressant effects . In rodent models of depression, it exhibited antidepressant-like effects at lower dose levels . The study points to a serotonergic mechanism behind the antidepressant-like effects .
Antimicrobial Activity
Piperazine derivatives, including those similar to the compound , have been synthesized and tested for their antimicrobial activity . Some of these derivatives showed good antifungal activity and moderate antibacterial activity .
Anticancer Research
Piperazine-based research has attracted considerable attention due to its potential in anticancer therapy . A novel microtubule depolymerizing piperazine derivative caused inhibition of proliferation of a wide range of cancer cell lines .
Neuro-Psychopharmacological Potential
Serotonin type 3 (5-HT3) antagonists, which include piperazine derivatives, are being screened for their neuro-psychopharmacological potentials . These molecules have been extensively screened in various pre-clinical and few clinical studies .
Management of Nausea and Emesis
5-HT3 antagonists, including piperazine derivatives, find an unflinching place in the management of nausea and emesis . They are currently promising in the management of nausea and vomiting associated with cancer chemotherapy .
Phosphorylation & Dephosphorylation Applications
This compound is primarily used for phosphorylation and dephosphorylation applications . It’s a small molecule/inhibitor used in scientific research .
properties
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-12-2-1-5-15-13(12)17-8-6-16(7-9-17)10-11-3-4-11/h1-2,5,11H,3-4,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZMXGSCNHIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



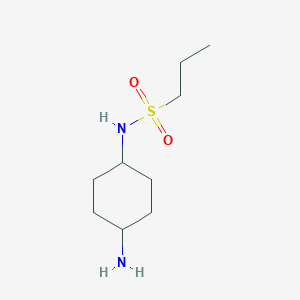
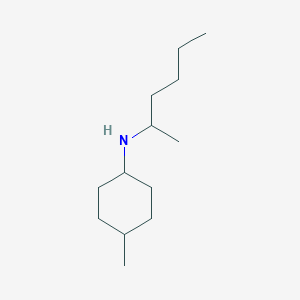
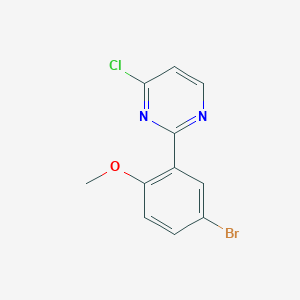
![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)

![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)
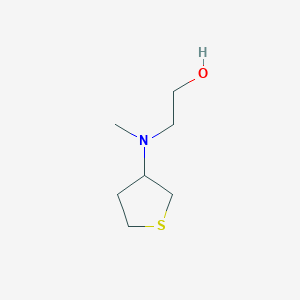
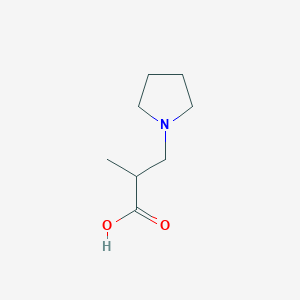
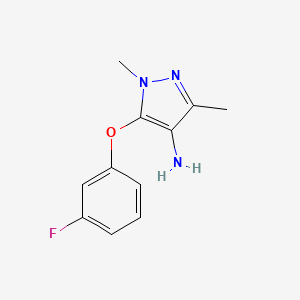

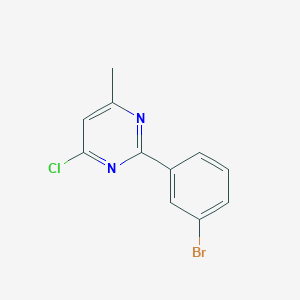
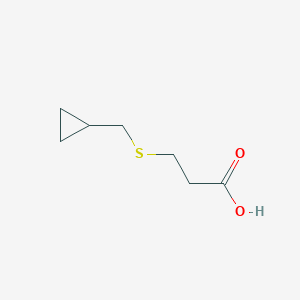
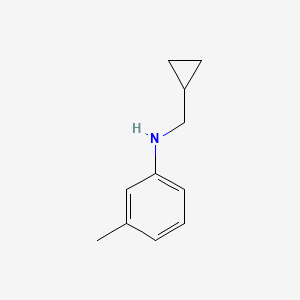
![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)